1-(6-Chloro-9H-carbazol-2-YL)ethanone
Overview
Description
2-Acetyl-6-chlorocarbazole is a chemical compound with the molecular formula C14H10ClNO It is a derivative of carbazole, a heterocyclic aromatic organic compound
Mechanism of Action
Target of Action
The primary targets of 2-Acetyl-6-chlorocarbazole are currently unknown. This compound is a derivative of carbazole, which is known to possess dioxin-like toxicity . .
Biochemical Pathways
Carbazole and its derivatives are known to be persistent environmental contaminants with dioxin-like toxicity
Result of Action
As a derivative of carbazole, it may share some of the toxic effects associated with these compounds, such as dioxin-like toxicity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Acetyl-6-chlorocarbazole. For instance, photodegradation was estimated to proceed faster in summer than in winter, in natural water system at 50° N latitude . In the absence of light, hydrolytic degradation occurred but proceeded very slowly . These factors could potentially affect the persistence and toxicity of 2-Acetyl-6-chlorocarbazole in the environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-6-chlorocarbazole typically involves the acetylation of 6-chlorocarbazole. One common method includes the Friedel-Crafts acylation reaction, where 6-chlorocarbazole reacts with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Industrial Production Methods: Industrial production of 2-Acetyl-6-chlorocarbazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Types of Reactions:
Oxidation: 2-Acetyl-6-chlorocarbazole can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The chlorine atom in 2-Acetyl-6-chlorocarbazole can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as 2-acetyl-6-chlorocarbazole-3,4-dione.
Reduction: Reduced forms like 2-(1-hydroxyethyl)-6-chlorocarbazole.
Substitution: Various substituted carbazoles depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-6-chlorocarbazole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of anticancer agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 3-Chlorocarbazole
- 3,6-Dichlorocarbazole
- 2-Acetylcarbazole
Comparison: 2-Acetyl-6-chlorocarbazole is unique due to the presence of both an acetyl group and a chlorine atom on the carbazole ring. This combination imparts distinct chemical properties, such as increased reactivity in substitution reactions compared to non-chlorinated carbazoles. Additionally, the acetyl group can participate in various chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-(6-chloro-9H-carbazol-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO/c1-8(17)9-2-4-11-12-7-10(15)3-5-13(12)16-14(11)6-9/h2-7,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGYUAQMIROOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90239160 | |
Record name | 2-Acetyl-6-chlorocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92841-22-0 | |
Record name | 2-Acetyl-6-chlorocarbazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092841220 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetyl-6-chlorocarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90239160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ACETYL-6-CHLOROCARBAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K4QG935E2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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